(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is often based on guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, the type of reaction, the catalysts used, the reaction conditions (temperature, pressure, etc.), and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that should be taken when handling it.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, unanswered questions about its properties and reactivity, and ways in which its synthesis could be improved.
properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7S2/c1-27-15(24)8-19-10-3-2-9(29(17,25)26)6-11(10)28-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3,(H2,17,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCJNIEVOYEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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